2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, including the formation of the pyrazole ring, the piperazine moiety, and the thiophene ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through the reaction of diethanolamine with ammonia or through the cyclization of ethylenediamine.
Formation of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of a pyrazole ring, a piperazine moiety, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-23-18(14-17(22-23)16-6-3-2-4-7-16)21(27)25-11-9-24(10-12-25)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJQVANTWJCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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